molecular formula C19H27N3O4 B7692502 N-(3-isopropoxypropyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide

N-(3-isopropoxypropyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide

Cat. No.: B7692502
M. Wt: 361.4 g/mol
InChI Key: HQYQOLFZZIZONC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-isopropoxypropyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as IPPOB, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. IPPOB belongs to the class of oxadiazole compounds and has been studied for its ability to modulate certain biological pathways.

Scientific Research Applications

N-(3-isopropoxypropyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential therapeutic applications in various scientific research areas. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells by modulating certain biological pathways. Additionally, this compound has been studied for its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases such as arthritis.

Mechanism of Action

The mechanism of action of N-(3-isopropoxypropyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood, but studies suggest that it may modulate certain biological pathways involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of certain enzymes and proteins involved in these pathways, leading to a decrease in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research studies. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to a decrease in cancer cell growth. Additionally, this compound has been shown to have anti-inflammatory effects by decreasing the production of certain inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-isopropoxypropyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its high purity yield during synthesis. Additionally, this compound has been shown to have low toxicity levels in various cell lines, making it a safe compound to use in scientific research. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on N-(3-isopropoxypropyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide. One area of focus is the development of this compound derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases. Finally, studies are needed to determine the safety and efficacy of this compound in preclinical and clinical trials.

Synthesis Methods

The synthesis of N-(3-isopropoxypropyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide involves a multi-step process that includes the reaction of 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butan-1-amine with 3-chloropropyl isopropyl ether in the presence of a base. This reaction results in the formation of this compound as a white solid with a high purity yield.

Properties

IUPAC Name

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-propan-2-yloxypropyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4/c1-14(2)25-13-5-12-20-17(23)6-4-7-18-21-19(22-26-18)15-8-10-16(24-3)11-9-15/h8-11,14H,4-7,12-13H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYQOLFZZIZONC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)CCCC1=NC(=NO1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.